molecular formula C9H12ClNO B6273567 3-chloro-N-(2-methoxyethyl)aniline CAS No. 41965-50-8

3-chloro-N-(2-methoxyethyl)aniline

Cat. No.: B6273567
CAS No.: 41965-50-8
M. Wt: 185.7
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Description

3-Chloro-N-(2-methoxyethyl)aniline (CAS: 41965-50-8) is an aromatic amine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. Its structure consists of an aniline core substituted with a chlorine atom at the meta position (C3) and a 2-methoxyethyl group attached to the nitrogen atom. It is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity .

Properties

CAS No.

41965-50-8

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Scientific Research Applications

3-Chloro-N-(2-methoxyethyl)aniline is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-methoxyethyl)aniline exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Chloro-N-(4-methoxybenzylidene)aniline (3-CNMBA)

  • Structure : Features a 4-methoxybenzylidene group instead of 2-methoxyethyl.
  • Properties : The para-methoxy group on the benzylidene moiety enhances electron-donating capabilities, improving corrosion inhibition efficiency on zinc surfaces. Quantum chemical parameters (e.g., Fukui functions) indicate higher reactivity at the chloro-substituted aromatic ring compared to 2-methoxyethyl derivatives .
  • Applications : Effective corrosion inhibitor in acidic media due to optimized adsorption on metal surfaces .

4-Chloro-N-(4-methoxybenzylidene)aniline (4-CNMBA)

  • Structure : Chlorine at the para position (C4) of the aniline core.
  • Properties : The para-chloro group reduces electron density at the aromatic ring, lowering inhibition efficiency compared to 3-CNMBA. This highlights the critical role of substituent position in modulating electronic properties .

Variation in Alkyl/Aryl Substituents

3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline

  • Structure : Substituted with a thiazole ring containing a chloro group.
  • Properties : The thiazole group introduces heterocyclic aromaticity and additional halogen bonding sites. This enhances its utility in pharmaceutical synthesis, particularly for bioactive molecules targeting bacterial or fungal enzymes .
  • Applications : Intermediate in pesticides and antimicrobial agents .

3-Chloro-N-(2-fluorobenzyl)aniline

  • Structure : Fluorine atom on the benzyl substituent.
  • Properties: The electronegative fluorine increases the compound’s stability against oxidative degradation.

Functional Group Modifications

3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline

  • Structure: Additional methoxy group at C4 and a phenoxyethyl chain.
  • Properties: The extended phenoxyethyl chain increases molecular weight (291.77 g/mol) and lipophilicity (LogP ≈ 4.5), enhancing membrane permeability. The dual methoxy groups improve electron-donating capacity, making it suitable for agrochemical applications .

3-Chloro-N-(1,1-difluoropropan-2-ylidene)aniline

  • Structure : Difluorinated alkylidene group.
  • Properties : The strong electron-withdrawing nature of the CF₂ group polarizes the aromatic ring, altering reactivity in nucleophilic substitution reactions. This compound is a key intermediate in fluorinated agrochemicals .

Data Table: Key Comparative Parameters

Compound Name Molecular Weight (g/mol) Key Functional Groups Applications Reference
This compound 185.65 Chloro, methoxyethyl Pharmaceuticals, materials science
3-Chloro-N-(4-methoxybenzylidene)aniline 247.71 Chloro, methoxybenzylidene Corrosion inhibition
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline 263.15 Chloro, thiazole Pesticides, antimicrobials
3-Chloro-N-(2-fluorobenzyl)aniline 239.69 Chloro, fluorobenzyl Drug discovery
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline 291.77 Chloro, methoxy, phenoxyethyl Agrochemicals

Research Findings and Trends

  • Substituent Position : Meta-chloro substitution (as in this compound) optimizes electronic effects for pharmaceutical intermediates, whereas para-substitution (e.g., 4-CNMBA) reduces efficacy in corrosion inhibition .
  • Heterocyclic vs. Alkyl Chains : Thiazole-containing derivatives exhibit enhanced bioactivity due to heteroaromatic interactions, while methoxyethyl chains improve solubility .
  • Fluorine vs. Methoxy : Fluorinated analogs (e.g., 3-Chloro-N-(2-fluorobenzyl)aniline) show superior stability, whereas methoxy groups enhance electron donation for agrochemicals .

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